4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester
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Overview
Description
4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester is an organic compound that features a pyrrole ring substituted with a thienyl group and a carboxylic acid methyl ester group
Mechanism of Action
Target of Action
Methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate, also known as 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester, is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thienyl boronic acid with a halogenated pyrrole derivative in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 4-(3-Thienyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester has several scientific research applications:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound can be utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester: Similar structure but with the thienyl group in a different position.
4-(3-Furyl)-1H-pyrrole-3-carboxylic acid methyl ester: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h2-6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSHFLRSVDSMOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255091 |
Source
|
Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188524-70-1 |
Source
|
Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188524-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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